molecular formula C8H9NO B185667 N-Methylphenylnitrone CAS No. 3376-23-6

N-Methylphenylnitrone

Cat. No.: B185667
CAS No.: 3376-23-6
M. Wt: 135.16 g/mol
InChI Key: AKVBBQCAQAJLKM-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylphenylnitrone can be synthesized through the reaction of methanamine with benzaldehyde in the presence of an oxidizing agent . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methylphenylnitrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different nitrone derivatives, while reduction can regenerate the original amine .

Comparison with Similar Compounds

N-Methylphenylnitrone can be compared with other similar compounds such as:

Biological Activity

N-Methylphenylnitrone (NMN) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of NMN, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is a nitrone derivative, which are compounds characterized by the presence of a nitroxide functional group. Nitrones have been studied for their ability to act as spin traps for free radicals, which are often implicated in various pathological conditions, including neurodegenerative diseases and oxidative stress-related disorders.

The biological activity of NMN can be attributed to several mechanisms:

  • Antioxidant Properties : NMN exhibits antioxidant activity by trapping free radicals and reducing oxidative stress. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : NMN has been shown to modulate inflammatory responses. It can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Neuroprotective Effects : Research indicates that NMN may protect neuronal cells from damage in models of neurodegeneration, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Neuroprotective Studies

A study demonstrated that NMN significantly reduced neuronal damage in animal models subjected to oxidative stress. The administration of NMN improved cognitive functions and reduced markers of neuroinflammation .

Anti-cancer Activity

Another investigation highlighted the potential anti-cancer effects of NMN, where it was found to inhibit tumor growth in preclinical models. The mechanism involved the modulation of signaling pathways associated with cell proliferation and apoptosis .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AntioxidantTraps free radicals ,
Anti-inflammatoryInhibits pro-inflammatory cytokines ,
NeuroprotectiveProtects neurons from oxidative damage ,
Anti-cancerModulates cell signaling pathways ,

Properties

IUPAC Name

N-methyl-1-phenylmethanimine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9(10)7-8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBBQCAQAJLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1=CC=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research paper mentions a [3+2] cycloaddition reaction involving N-methyl-1-phenylmethanimine oxide and bicyclopropylidene. What is the significance of understanding this reaction mechanism?

A1: Understanding the mechanism of the [3+2] cycloaddition reaction between N-methyl-1-phenylmethanimine oxide and bicyclopropylidene is crucial for several reasons []:

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